GPx-Like Catalytic Activity: Naphtho(1,8-cd)-1,2-diselenole vs. Diphenyl Diselenide
In a standardized benzyl thiol-mediated H₂O₂ reduction assay, naphtho(1,8-cd)-1,2-diselenole (catalyst 9) achieved a t₁/₂ of 9.7 hours, compared to 129 hours for diphenyl diselenide (PhSeSePh), representing a 13.3-fold improvement in catalytic rate [1]. The conformationally restricted peri-diselenide scaffold is proposed to lower the oxidation potential at selenium, facilitating more facile oxidation by peroxides [1].
| Evidence Dimension | Catalytic rate (GPx-like activity) |
|---|---|
| Target Compound Data | t₁/₂ = 9.7 h |
| Comparator Or Baseline | Diphenyl diselenide (PhSeSePh), t₁/₂ = 129 h |
| Quantified Difference | 13.3-fold faster (9.7 h vs. 129 h) |
| Conditions | Benzyl thiol (0.031 M), H₂O₂ (0.035 M), catalyst (10 mol%, 0.0031 M) in MeOH:CH₂Cl₂ (95:5) at 18 °C |
Why This Matters
This quantitative head-to-head data demonstrates that the rigid peri-diselenide scaffold provides superior catalytic efficiency for peroxide reduction, making it the preferred scaffold over acyclic diaryl diselenides for GPx-mimetic applications.
- [1] Press, D. J.; Back, T. G. Enhanced Glutathione Peroxidase Activity of Conformationally Restricted Naphthalene peri-Dichalcogenides. Org. Lett. 2011, 13, 4104-4107. View Source
